1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one
CAS No.: 2189435-20-7
Cat. No.: VC6907491
Molecular Formula: C10H14N4O
Molecular Weight: 206.249
* For research use only. Not for human or veterinary use.
![1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one - 2189435-20-7](/images/structure/VC6907491.png)
Specification
CAS No. | 2189435-20-7 |
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Molecular Formula | C10H14N4O |
Molecular Weight | 206.249 |
IUPAC Name | 1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |
Standard InChI | InChI=1S/C10H14N4O/c1-2-9(15)14-6-8(7-14)13-10-11-4-3-5-12-10/h3-5,8H,2,6-7H2,1H3,(H,11,12,13) |
Standard InChI Key | MWBIMXPGXFITTQ-UHFFFAOYSA-N |
SMILES | CCC(=O)N1CC(C1)NC2=NC=CC=N2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The base structure of 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one (molecular formula: ) comprises three distinct components:
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Azetidine ring: A strained four-membered heterocycle with one nitrogen atom, contributing to conformational rigidity.
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Pyrimidin-2-ylamino group: A bicyclic aromatic system known for its hydrogen-bonding capabilities and prevalence in nucleic acid analogs.
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Propan-1-one backbone: A ketone-functionalized three-carbon chain that enhances solubility and serves as a linkage site for further derivatization.
Key structural features inferred from derivatives include:
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Planarity of the pyrimidine ring, enabling π-π stacking interactions.
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Steric strain in the azetidine ring, which may influence binding kinetics to biological targets.
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The ketone oxygen’s potential to participate in hydrogen bonding or act as a metabolic site .
Physicochemical Properties
While experimental data for the parent compound are unavailable, extrapolation from analogs suggests:
Synthesis and Optimization Strategies
Core Synthesis Pathways
The assembly of 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one likely involves multi-step protocols, as observed in its derivatives:
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Azetidine Ring Formation:
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Cyclization of 1,3-dihalopropanes with ammonia or amines under high-pressure conditions.
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Strain-driven ring-opening/ring-closing metathesis for stereochemical control.
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Pyrimidine Functionalization:
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Propanone Backbone Integration:
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Acylation of the azetidine nitrogen with propionyl chloride or equivalent acylating agents.
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Optimization using polar aprotic solvents (e.g., DMF) and bases (e.g., NaH) to minimize side reactions.
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Reaction Conditions and Yield Enhancement
Critical parameters for efficient synthesis include:
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Temperature Control: Maintaining 0–5°C during acylation to prevent ketone decomposition.
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Catalyst Selection: Palladium or nickel catalysts for C–N bond formation in pyrimidine coupling.
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Purification Techniques: Chromatography or recrystallization from ethanol/water mixtures .
Biological Activity and Mechanistic Insights
Hypothesized Targets and Mechanisms
Though direct studies are lacking, structural analogs exhibit activity against:
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Kinases: The pyrimidine moiety mimics ATP’s adenine, enabling competitive inhibition.
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G Protein-Coupled Receptors (GPCRs): Azetidine’s rigidity may stabilize ligand-receptor complexes.
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Microbial Enzymes: Sulfonyl and fluorophenyl derivatives show antimicrobial potential .
Structure-Activity Relationships (SAR)
Derivative modifications reveal trends:
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Electron-Withdrawing Groups (e.g., benzenesulfonyl): Enhance metabolic stability but reduce solubility.
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Aromatic Substituents (e.g., methoxyphenyl): Improve target affinity via hydrophobic interactions.
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Halogenation (e.g., fluorophenyl ): Increases membrane permeability and bioavailability.
Comparative Analysis of Key Derivatives
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